molecular formula C14H17N5OS B7662352 [1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea

[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea

Cat. No.: B7662352
M. Wt: 303.39 g/mol
InChI Key: UDFHYVMQFLXJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea is a useful research compound. Its molecular formula is C14H17N5OS and its molecular weight is 303.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques :

    • Li and Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, including derivatives similar to your compound of interest. They utilized microwave irradiation for the synthesis, which offered better reaction time compared to conventional heating methods (Li & Chen, 2008).
  • Medical Applications :

    • Li et al. (2019) discovered several 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds showed promising biological activity and low cellular toxicity (Li et al., 2019).
    • Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety, demonstrating significant inhibition of human and murine soluble epoxide hydrolase, relevant in reducing inflammatory pain (Rose et al., 2010).
  • Agricultural Applications :

    • Wang Yan-gang (2008) synthesized N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)ureas, showing plant-growth regulating activity. This indicates potential agricultural applications of similar compounds (Wang Yan-gang, 2008).
  • Horticultural Applications :

    • Abad et al. (2004) studied phenyl-fluorinated analogues of thidiazuron (N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea) on kiwifruit growth. They found that certain fluorinated ureas significantly promoted fruit growth, suggesting potential use in horticulture (Abad et al., 2004).
  • Antimicrobial and Antifungal Properties :

    • Ram et al. (2016) synthesized thiadiazole derivatives, including 1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles, showing significant antibacterial and antifungal activities (Ram et al., 2016).
  • Biochemical Studies :

    • Feng et al. (2020) developed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents, highlighting the potential for these compounds in cancer treatment (Feng et al., 2020).
  • Herbicidal Properties :

    • Lee and Ishizuka (1976) explored the selective herbicidal activities of thiadiazolyl urea derivatives, suggesting their potential application in weed control (Lee & Ishizuka, 1976).

Properties

IUPAC Name

[1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c15-13(20)16-11-6-8-19(9-7-11)14-17-12(18-21-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H3,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFHYVMQFLXJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)N)C2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea
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[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea
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[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea
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[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.